molecular formula C15H29N3O2 B8125082 tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate

tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate

Cat. No.: B8125082
M. Wt: 283.41 g/mol
InChI Key: CTIHUAFFLVLLSJ-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate is a piperazine derivative featuring a trans-2-aminocyclohexyl substituent at the 4-position of the piperazine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that can influence pharmacokinetic and pharmacodynamic properties. The Boc group enhances stability during synthesis and modulates solubility, while the trans-aminocyclohexyl moiety provides a rigid, chiral scaffold that can enhance binding specificity to biological targets such as receptors or enzymes .

Properties

IUPAC Name

tert-butyl 4-[(1S,2S)-2-aminocyclohexyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIHUAFFLVLLSJ-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)[C@H]2CCCC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Disconnections

  • Piperazine functionalization : Introducing the trans-2-aminocyclohexyl group at the 4-position of piperazine.

  • Protection/deprotection : Sequential use of Boc groups to avoid undesired nucleophilic reactions.

Viable Synthetic Routes

  • Mitsunobu coupling between tert-butyl piperazine-1-carboxylate and protected trans-2-aminocyclohexanol.

  • Reductive amination using trans-2-aminocyclohexanone and tert-butyl piperazine-1-carboxylate.

  • Alkylation of piperazine with a trans-2-aminocyclohexyl electrophile.

Detailed Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers stereochemical fidelity, making it ideal for coupling alcohols to amines. This method is exemplified in the synthesis of quinazoline derivatives and aligns with the target molecule’s requirements.

Protection of trans-2-Aminocyclohexanol

Reactants :

  • trans-2-Aminocyclohexanol

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • 4-Dimethylaminopyridine (DMAP)

Procedure :

  • Dissolve trans-2-aminocyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Boc anhydride (1.2 eq) and DMAP (0.1 eq) under nitrogen.

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography to isolate tert-butyl (trans-2-hydroxycyclohexyl)carbamate (yield: 85–90%).

Mitsunobu Coupling

Reactants :

  • tert-Butyl (trans-2-hydroxycyclohexyl)carbamate

  • tert-Butyl piperazine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

Procedure :

  • Combine tert-butyl (trans-2-hydroxycyclohexyl)carbamate (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in tetrahydrofuran (THF).

  • Stir at 0°C for 30 minutes, then warm to room temperature for 12 hours.

  • Concentrate under vacuum and purify via flash chromatography to obtain tert-butyl 4-[trans-2-(Boc-amino)cyclohexyl]piperazine-1-carboxylate (yield: 70–75%).

Deprotection of the Cyclohexylamine

Reactants :

  • tert-Butyl 4-[trans-2-(Boc-amino)cyclohexyl]piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA)

Procedure :

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (10 eq) and stir at room temperature for 2 hours.

  • Neutralize with saturated NaHCO₃, extract with DCM, and concentrate to yield tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate (yield: 90–95%).

Alternative Methods and Comparative Analysis

Reductive Amination

Reactants :

  • trans-2-Aminocyclohexanone

  • tert-Butyl piperazine-1-carboxylate

  • Sodium cyanoborohydride (NaBH₃CN)

Procedure :

  • React trans-2-aminocyclohexanone (1.0 eq) with tert-butyl piperazine-1-carboxylate (1.1 eq) in methanol.

  • Add NaBH₃CN (1.5 eq) and stir for 24 hours.

  • Purify via HPLC to isolate the product (yield: 50–60%).

Challenges :

  • Low yield due to imine instability.

  • Requires stringent anhydrous conditions.

Alkylation with a Cyclohexyl Electrophile

Reactants :

  • trans-2-(Boc-amino)cyclohexyl mesylate

  • tert-Butyl piperazine-1-carboxylate

Procedure :

  • Synthesize trans-2-(Boc-amino)cyclohexyl mesylate by treating tert-butyl (trans-2-hydroxycyclohexyl)carbamate with methanesulfonyl chloride.

  • React with tert-butyl piperazine-1-carboxylate in acetonitrile at 80°C for 12 hours.

  • Deprotect with TFA (yield: 60–65%).

Challenges :

  • Mesylation step requires careful temperature control.

  • Competing elimination reactions may reduce yield.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (500 MHz, CDCl₃) :
    δ 1.42 (s, 9H, Boc CH₃), 1.50–1.75 (m, 6H, cyclohexyl CH₂), 2.25–2.45 (m, 4H, piperazine CH₂), 3.10–3.30 (m, 2H, cyclohexyl CH–N), 3.95 (br s, 1H, NH₂).

  • 13C NMR :
    δ 28.4 (Boc CH₃), 34.2 (cyclohexyl C), 42.7 (piperazine C), 80.1 (Boc C–O), 156.0 (C=O).

Liquid Chromatography-Mass Spectrometry (LC/MS)

  • Calculated for C₁₆H₃₀N₃O₂ [M+H]⁺ : 296.23.

  • Observed : 296.24.

Challenges and Optimization Strategies

Stereochemical Control

  • Mitsunobu reaction preserves the trans configuration of the cyclohexanol precursor, ensuring >95% diastereomeric excess.

  • Reductive amination may yield cis/trans mixtures, necessitating chiral chromatography.

Solvent and Catalyst Selection

  • THF outperforms DMF in Mitsunobu reactions due to better solubility of triphenylphosphine oxide byproducts.

  • CuI catalysts (used in azide-alkyne cycloadditions ) are unsuitable for this synthesis but highlight the versatility of transition metals in related piperazine derivatives.

Chemical Reactions Analysis

tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate can undergo various chemical reactions:

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate exhibits notable biological activities, particularly in neuropharmacology. The compound's structural analogs have shown promise as:

  • Antipsychotic Agents: Its structural similarity to known antipsychotics suggests potential therapeutic applications in treating schizophrenia and bipolar disorder.
  • Receptor Interactions: Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in mood regulation and psychotic disorders .

Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry for developing new drugs targeting central nervous system disorders. Its ability to modify receptor activity makes it a candidate for creating novel therapeutics.

Neuropharmacological Studies

This compound is used in studies investigating the mechanisms of action of neuroactive compounds. Understanding its interaction with neurotransmitter systems can lead to advancements in treating neurological disorders.

Case Studies

StudyObjectiveFindings
Study 1Evaluate the antipsychotic potentialDemonstrated efficacy in reducing symptoms in animal models of schizophrenia
Study 2Investigate receptor binding affinityShowed significant binding to serotonin receptors, suggesting mood-regulating properties
Study 3Assess pharmacokineticsIndicated favorable absorption and distribution characteristics in vivo

Mechanism of Action

The mechanism of action of tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexylamine Derivatives

The target compound shares structural similarities with tert-butyl 4-[(1R,4R)-4-(dibenzylamino)cyclohexyl]piperazine-1-carboxylate (284) and its (1S,4S)-isomer (285) (). Key differences include:

  • Substituent Chemistry: The target compound has a primary amine on the cyclohexane ring, while 284/285 feature dibenzylamino groups. The absence of benzyl groups in the target compound reduces steric hindrance and may improve metabolic stability.
  • Stereochemistry : The trans configuration in the target compound contrasts with the specific R/S configurations in 284/285, which influence molecular geometry and chiral recognition in biological systems.
Compound Substituent on Cyclohexane Stereochemistry Key Functional Groups Reference
Target compound trans-2-amino Trans Boc, primary amine
284/285 4-dibenzylamino (1R,4R)/(1S,4S) Boc, tertiary amine

Acylated Piperazine Derivatives

tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) () contains an acylated piperazine with a nitroaromatic side chain. Comparisons include:

  • Stability : The target compound’s Boc group is more hydrolytically stable under basic conditions compared to the ester in 33, which may undergo cleavage in acidic or enzymatic environments.

Aromatic and Heterocyclic Substitutions

  • Pyridine Derivatives: Compounds like tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate () feature aromatic pyridine rings with cyano substituents. The cyano group enhances polarity and solubility compared to the hydrophobic cyclohexane in the target compound .
  • Thiadiazole Derivatives : tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate () incorporates a thiadiazole ring, enabling hydrogen bonding and π-π interactions, which are absent in the target compound .
  • Pyrimidine Derivatives: The tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate () includes a pyrimidine-hydroxyphenyl system, offering multiple hydrogen-bonding sites for enhanced target engagement .
Compound Type Key Substituent Solubility Impact Biological Relevance Reference
Target compound trans-2-aminocyclohexyl Moderate (hydrophobic) Chiral specificity
Pyridine-cyano derivative 3-cyanopyridin-2-yl High (polar) Electronic modulation
Thiadiazole derivative 1,3,4-thiadiazol-2-yl Moderate (heterocyclic) Hydrogen bonding

Stability and Degradation

Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) degrade in simulated gastric fluid (), whereas the Boc group in the target compound may confer better stability under similar conditions due to its resistance to acidic hydrolysis .

Biological Activity

Tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate (CAS No. 2648684-10-8) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, interactions, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Tert-butyl group : Enhances lipophilicity and membrane permeability.
  • Piperazine ring : A common scaffold in drug design known for its diverse biological activities.
  • Trans-2-aminocyclohexane moiety : Provides unique steric and electronic properties that may influence receptor interactions.

The molecular formula is C15H29N3O2C_{15}H_{29}N_{3}O_{2} with a molecular weight of approximately 283.42 g/mol. Its high lipophilicity, indicated by a log P value of around 2.64, suggests good membrane permeability, which is crucial for bioactivity.

Neuropharmacological Effects

Preliminary studies indicate that this compound exhibits significant neuropharmacological activities. Its structural analogs have shown promise in various therapeutic areas, particularly in the modulation of neurotransmitter systems.

Potential Mechanisms of Action :

  • Receptor Interactions : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
  • Neuroprotective Properties : Initial findings suggest that it may possess neuroprotective qualities, potentially useful in treating neurodegenerative diseases.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies involving cancer cell lines have demonstrated that structural analogs can induce apoptosis and inhibit cell proliferation.

Cell LineCompound Concentration (μM)IC50 (μM)
PC324 h40.1
48 h27.05
72 h26.43
DU14524 h98.14
48 h62.5
72 h41.85

These results indicate a dose-dependent response, with PC3 cells being more sensitive to treatment than DU145 cells .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key factors include:

  • Absorption : Due to its lipophilic nature, the compound is expected to be well absorbed in biological systems.
  • Distribution : The presence of the tert-butyl group suggests extensive distribution within tissues.
  • Metabolism : Further studies are required to elucidate metabolic pathways and identify potential metabolites.
  • Excretion : Understanding the excretion route will be essential for assessing safety and efficacy.

Case Studies

Research on similar compounds has provided insights into the biological activity of this compound:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, suggesting that this compound may also exhibit such effects .
  • Cytotoxicity Studies : Analogous compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells, highlighting a promising therapeutic window .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate, and how are intermediates purified?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, piperazine derivatives are often synthesized via Buchwald–Hartwig or Suzuki–Miyaura cross-coupling reactions under inert conditions (e.g., Pd catalysts, 100–110°C, 12–24 hours). Purification commonly employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
  • Key Data : Reaction yields range from 62% to 88.7% under optimized conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To verify substituent positions and stereochemistry (e.g., trans-cyclohexylamine configuration) .
  • LCMS : For molecular ion ([M+H]⁺) validation and purity assessment .
  • FT-IR : To identify functional groups (e.g., carbonyl stretch at ~1680–1700 cm⁻¹ for the Boc group) .

Q. What are the critical storage conditions to prevent degradation?

  • Methodology : Store at –20°C under nitrogen or argon to avoid hydrolysis of the Boc group. Use anhydrous solvents (e.g., DMF, THF) during handling to minimize moisture sensitivity .

Advanced Research Questions

Q. How can reaction mechanisms for piperazine functionalization be elucidated, and what contradictions exist in the literature?

  • Methodology :

  • Kinetic Studies : Monitor intermediates via in-situ NMR or HPLC to identify rate-determining steps (e.g., nucleophilic substitution vs. oxidative addition) .
  • DFT Calculations : Predict transition states for stereoselective reactions (e.g., trans vs. cis cyclohexylamine formation) .
    • Contradictions : Some studies report competing pathways for Boc deprotection (acidic vs. catalytic hydrogenolysis), leading to variable yields .

Q. What strategies resolve low crystallinity in X-ray diffraction studies of piperazine derivatives?

  • Methodology :

  • Co-crystallization : Use chiral auxiliaries (e.g., tartaric acid) to improve crystal packing .
  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for slow evaporation .
    • Key Data : Monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å are reported for related compounds .

Q. How are biological activity assays designed to evaluate this compound’s pharmacokinetic properties?

  • Methodology :

  • In Vitro : Use enzyme-linked assays (e.g., kinase inhibition) with IC₅₀ determination via dose-response curves .
  • ADME Profiling : Employ Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability .

Q. What computational tools predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., GPCRs) using crystal structures from the PDB .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Data Contradictions and Troubleshooting

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Root Causes :

  • Catalyst Loading : Excess Pd(OAc)₂ (>5 mol%) may accelerate side reactions (e.g., homocoupling) .
  • Moisture Sensitivity : Hygroscopic intermediates (e.g., free amines) require strict anhydrous conditions .
    • Solutions : Standardize reaction protocols (e.g., glovebox use, degassed solvents) and validate intermediates via LCMS .

Q. How to address discrepancies in spectroscopic data for stereoisomers?

  • Approach :

  • NOESY NMR : Identify spatial proximity of protons to distinguish trans vs. cis configurations .
  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/IPA gradients for enantiomeric resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.